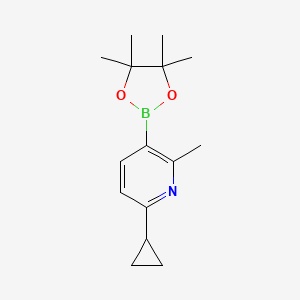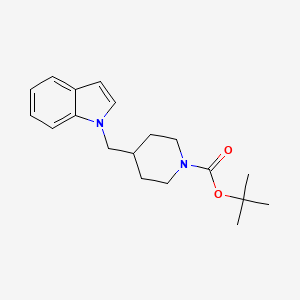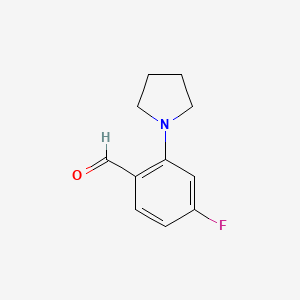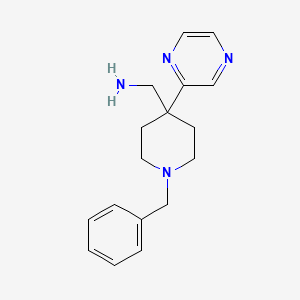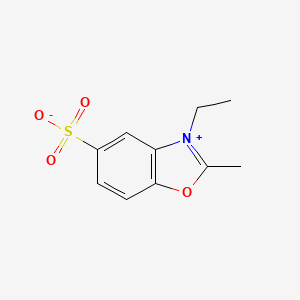![molecular formula C17H18BNO3 B13979912 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine](/img/structure/B13979912.png)
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1benzofuro[3,2-b]pyridine is a complex organic compound that features a benzofuro-pyridine core structure with a dioxaborolane substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1benzofuro[3,2-b]pyridine typically involves the following steps:
Formation of the Benzofuro-Pyridine Core: This step involves the cyclization of appropriate precursors to form the benzofuro-pyridine core structure.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using a palladium catalyst to facilitate the formation of the boronate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Steps: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1benzofuro[3,2-b]pyridine undergoes various chemical reactions, including:
Borylation: The compound can participate in borylation reactions, where the boronate ester group is introduced into other molecules.
Hydroboration: This reaction involves the addition of boron-hydrogen bonds to alkenes or alkynes, facilitated by transition metal catalysts.
Coupling Reactions: The compound can undergo coupling reactions with aryl iodides in the presence of a copper catalyst to form aryl boronates.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation reactions.
Copper Catalysts: Employed in coupling reactions.
Transition Metal Catalysts: Utilized in hydroboration reactions.
Major Products
The major products formed from these reactions include various boronate esters and substituted benzofuro-pyridine derivatives.
Applications De Recherche Scientifique
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1benzofuro[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boronate esters.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1benzofuro[3,2-b]pyridine exerts its effects involves the interaction of the boronate ester group with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile reagent in organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, facilitating the formation of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar borylation and hydroboration reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronate ester with an isopropoxy group, used in the synthesis of conjugated copolymers.
2-Methoxypyridine-5-boronic acid pinacol ester: A boronic acid ester used in various organic synthesis applications.
Uniqueness
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1benzofuro[3,2-b]pyridine is unique due to its benzofuro-pyridine core structure, which imparts distinct chemical properties and reactivity compared to simpler boronate esters. This uniqueness makes it a valuable compound in advanced organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C17H18BNO3 |
|---|---|
Poids moléculaire |
295.1 g/mol |
Nom IUPAC |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine |
InChI |
InChI=1S/C17H18BNO3/c1-16(2)17(3,4)22-18(21-16)11-7-8-13-12(10-11)15-14(20-13)6-5-9-19-15/h5-10H,1-4H3 |
Clé InChI |
NUQBTQWMAOIDOM-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979835.png)

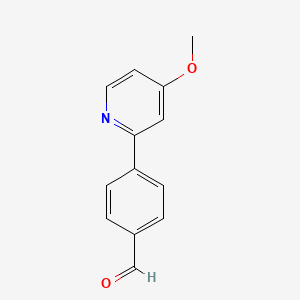
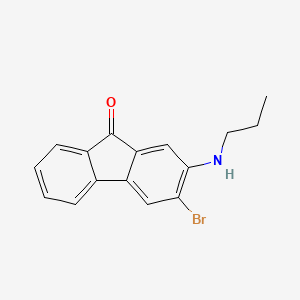

![2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester](/img/structure/B13979858.png)
